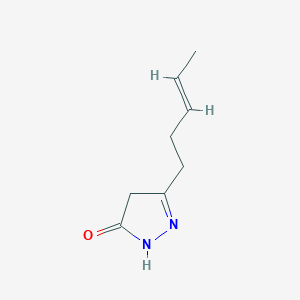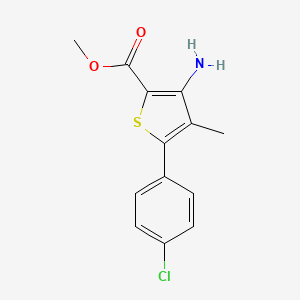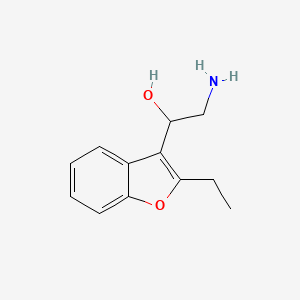
2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core . Subsequent functionalization steps introduce the amino and hydroxyl groups.
Industrial Production Methods
Industrial production of 2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored to enhance the efficiency of benzofuran ring construction . These methods minimize side reactions and improve overall yield, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, including:
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simpler compound with similar functional groups but lacking the benzofuran ring.
Indole Derivatives: Compounds with a similar heterocyclic structure but containing an indole ring instead of benzofuran.
Thiazole Derivatives: Compounds with a thiazole ring, known for their diverse biological activities.
Uniqueness
2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol is unique due to the presence of the benzofuran ring, which imparts distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-amino-1-(2-ethyl-1-benzofuran-3-yl)ethanol |
InChI |
InChI=1S/C12H15NO2/c1-2-10-12(9(14)7-13)8-5-3-4-6-11(8)15-10/h3-6,9,14H,2,7,13H2,1H3 |
InChI Key |
ZNRWMKWDDCZZCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


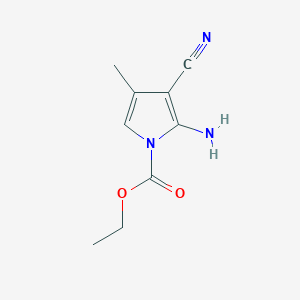
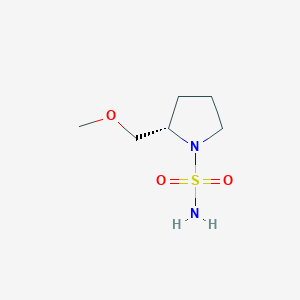

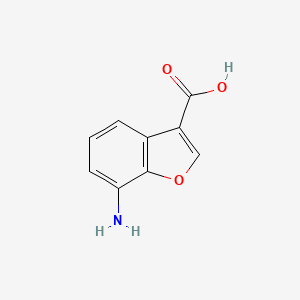

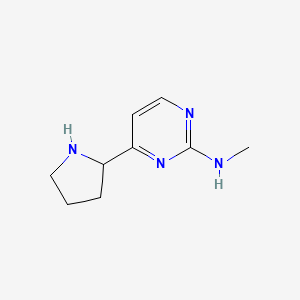
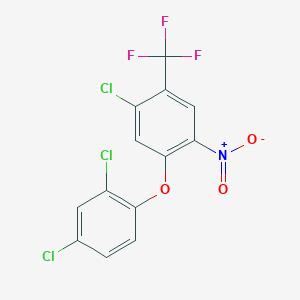
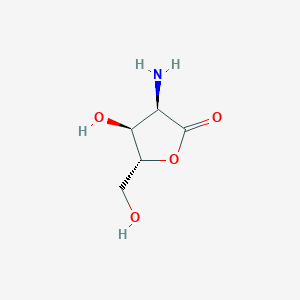
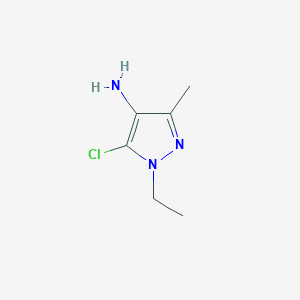
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)

